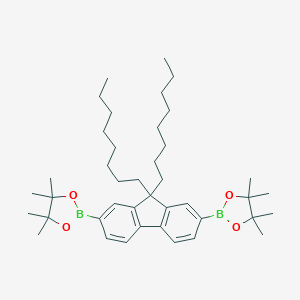

2,2'-(9,9-ジオクチル-9H-フルオレン-2,7-ジイル)ビス(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン)

説明

2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), also known as 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), is a useful research compound. Its molecular formula is C41H64B2O4 and its molecular weight is 642.6 g/mol. The purity is usually 95%.

The exact mass of the compound 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

光学特性とレーザー設計

この化合物は、時間依存密度汎関数理論(TD-DFT)、光学的、形態学的、エリプソメトリー、および9DOFをコア構造とするオリゴマーのレーザー特性の研究に使用されてきました . オリゴマーフィルムの吸収スペクトルは、溶液と比較して異なる程度に赤色シフトしており、自己秩序化されたβ相の形成を示しています .

OLED、PLED、OFET、およびポリマー太陽電池

この化合物は、OLED(有機発光ダイオード)、PLED(ポリマー発光ダイオード)、OFET(有機電界効果トランジスタ)、およびポリマー太陽電池の応用におけるポリマー半導体の合成の前駆体です . これらの用途は、次世代の電子デバイスの開発において非常に重要です。

ポリマー太陽電池における太陽光収穫

この化合物は、ポリマー太陽電池における太陽光収穫に適した吸収のスペクトル幅を拡大するように設計されたチオフェンを含むフルオレンモノマーです . これにより、効率的で持続可能なエネルギーソリューションの開発における重要なコンポーネントとなります。

電界効果トランジスタ(FET)

作用機序

Target of Action

The primary target of this compound, also known as 9,9-Di-n-octylfluorene-2,7-diboronic acid bis(pinacol) ester, is the synthesis of polymer semiconductors . It is used as a precursor in the synthesis of these semiconductors, which are crucial in the application of OLED, PLED, OFET, and Polymer Solar Cells .

Mode of Action

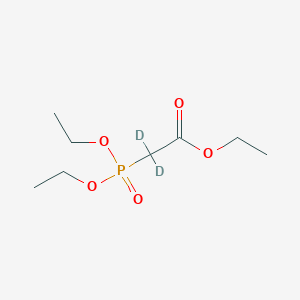

The compound interacts with its targets through a process known as Suzuki coupling reaction . This reaction is a type of cross-coupling reaction, used to couple boronic acids with halides, and is facilitated by a palladium catalyst . The compound, as a boronic ester, provides the boronic acid component necessary for this reaction .

Biochemical Pathways

The compound is involved in the pathway of synthesizing polymer semiconductors. Specifically, it is used in the synthesis of 6,6-(5,5-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(thiophene-5,2-diyl))bis(2,5-bis(2-ethylhexyl)-3-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (DPP1), a solution-processable nonfullerene electron acceptor used in organic solar cells .

Result of Action

The result of the compound’s action is the creation of polymer semiconductors, specifically DPP1 . DPP1 is a solution-processable nonfullerene electron acceptor used in organic solar cells . This contributes to the development of efficient and cost-effective solar cells.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the Suzuki coupling reaction requires specific conditions, including the presence of a palladium catalyst and a base . Additionally, the compound’s solubility in water can be affected by the pH and temperature of the environment .

Safety and Hazards

生化学分析

Biochemical Properties

It is known that it is a precursor for the synthesis of polymer semiconductors

Cellular Effects

It is primarily used in the field of electronics, particularly in the development of OLEDs, PLEDs, OFETs, and Polymer Solar Cells

Molecular Mechanism

It is primarily used in the synthesis of polymer semiconductors

特性

IUPAC Name |

2-[9,9-dioctyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H64B2O4/c1-11-13-15-17-19-21-27-41(28-22-20-18-16-14-12-2)35-29-31(42-44-37(3,4)38(5,6)45-42)23-25-33(35)34-26-24-32(30-36(34)41)43-46-39(7,8)40(9,10)47-43/h23-26,29-30H,11-22,27-28H2,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAHIZHKRQQNPLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(CCCCCCCC)CCCCCCCC)C=C(C=C4)B5OC(C(O5)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H64B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621133 | |

| Record name | 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

642.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196207-58-6 | |

| Record name | 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the significance of the structural features of 2,2′-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) in polymer synthesis?

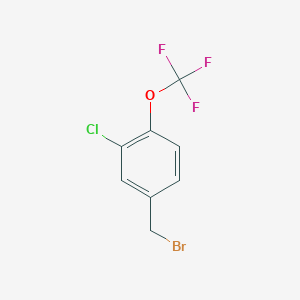

A1: 2,2′-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) serves as a crucial monomer in Suzuki coupling reactions for synthesizing polymers. [] This compound contains two boronic ester groups linked to a fluorene unit. These boronic ester groups readily react with halogenated aromatic compounds, enabling the formation of carbon-carbon bonds and ultimately leading to the creation of polymer chains.

Q2: How does the structure of 2,2′-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) impact the properties of the resulting polymers?

A2: The presence of the fluorene unit within 2,2′-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) contributes to the desirable properties observed in the resulting polymers. [] The rigid and planar structure of fluorene enhances the conjugation length within the polymer backbone, influencing its optical and electronic properties. For instance, it can impact the polymer's absorption and emission wavelengths, making it suitable for applications in organic electronics or light-emitting devices.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![cis-Decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene](/img/structure/B31646.png)

![3-Chloro-6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene](/img/structure/B31653.png)